
BAY-707 acetate
説明
IUPAC Name and Systematic Classification
The IUPAC name of BAY-707 acetate is N-ethyl-4-[(3S)-3-methylmorpholin-4-yl]-1H-pyrrolo[2,3-b]pyridine-2-carboxamide acetate . This nomenclature reflects its core structure: a pyrrolopyridine scaffold substituted with a morpholine ring and an ethylcarboxamide group. The systematic classification places it within the class of heterocyclic amines, specifically morpholine derivatives with a fused bicyclic aromatic system. The acetate salt form arises from the protonation of the morpholine nitrogen, forming a stable ionic interaction with the acetate counterion.
Structural Isomerism and Stereochemical Configuration
This compound exhibits stereochemical specificity due to the (S) -configured 3-methylmorpholino substituent. This configuration is critical for target engagement, as the stereochemistry optimizes binding to the active site of MTH1 (NUDT1). The molecule lacks geometric isomerism but contains a chiral center at the 3-position of the morpholine ring, making enantiomeric purity essential for its biochemical activity.
X-ray Crystallographic Analysis of MTH1-BAY-707 Complex (PDB ID: 5NHY)
X-ray crystallography of the MTH1-BAY-707 complex (PDB ID: 5NHY ) at 1.72 Å resolution reveals key binding interactions. The pyrrolopyridine core occupies the enzyme’s substrate-binding pocket, forming hydrogen bonds with Asp-119 and Asn-33. The morpholine oxygen engages in a water-mediated interaction with Thr-123, while the ethylcarboxamide group stabilizes the complex via hydrophobic contacts with Val-116 and Phe-72. This structural data confirms the substrate-competitive mechanism of inhibition, where BAY-707 mimics the oxidized nucleotide triphosphate substrates of MTH1.
Physicochemical Properties
Molecular Formula and Weight
The molecular formula of this compound is C₁₇H₂₄N₄O₄ , with a molecular weight of 348.40 g/mol . The free base form (C₁₅H₂₀N₄O₂) has a molecular weight of 288.34 g/mol. The acetate counterion contributes 60.05 g/mol to the salt, enhancing solubility without altering the pharmacophore.
特性
CAS番号 |
2223023-19-4 |
---|---|
分子式 |
C17H24N4O4 |
分子量 |
348.18 |
IUPAC名 |
N-Ethyl-4-[(3S)-3-methylmorpholin-4-yl]-1H-pyrrolo[2,3-b]pyridine-2-carboxamide acetic acid |
InChI |
InChI=1S/C15H20N4O2.C2H4O2/c1-3-16-15(20)12-8-11-13(4-5-17-14(11)18-12)19-6-7-21-9-10(19)2;1-2(3)4/h4-5,8,10H,3,6-7,9H2,1-2H3,(H,16,20)(H,17,18);1H3,(H,3,4)/t10-;/m0./s1 |
InChIキー |
GRPQNJVOXMDYLO-PPHPATTJSA-N |
SMILES |
O=C(C1=CC2=C(N3[C@@H](C)COCC3)C=CN=C2N1)NCC.CC(O)=O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
BAY-707; BAY 707; BAY707; BAY-707 acetate |
製品の起源 |
United States |
類似化合物との比較
Comparison with Similar Compounds
The following table compares BAY-707 acetate with structurally or functionally related compounds in oncology research:
Key Findings:
Mechanistic Divergence: BAY-707’s MTH1 inhibition contrasts with Bleomycin’s DNA-damaging mechanism and BMH-21’s transcriptional blockade. Braco-19 and DKFZ-251 exemplify target-specific approaches (telomerase and KLK6, respectively) with proven cellular activity, underscoring the importance of pathway dependency in therapeutic design .
Potency vs. Efficacy :
- BAY-707’s picomolar potency surpasses BMH-21 (µM range) and Braco-19, yet its therapeutic failure highlights the disconnect between enzymatic inhibition and tumor biology .
Selectivity Profiles :
- BAY-707’s >1,000-fold selectivity over kinases/ATPases is comparable to DKFZ-251’s KLK6 specificity . However, neither compound has advanced clinically, emphasizing the need for robust translational models.
Clinical Translation: Bleomycin’s FDA approval despite low selectivity underscores the viability of cytotoxic agents, whereas BAY-707’s failure reflects challenges in targeting non-oncogene dependencies .
Critical Analysis of BAY-707’s Limitations
- Therapeutic Context : Unlike Bleomycin or BMH-21, which directly damage DNA or block transcription, MTH1 inhibition may require combination with oxidative stress-inducing agents to exploit synthetic lethality .
準備方法
Pyrrolo[2,3-b]Pyridine Core Assembly
The heterocyclic core is synthesized via a Kröhnke-type cyclization between 2-aminopyridine derivatives and α,β-unsaturated ketones. Modified conditions from employ anhydrous FeCl₃ (1.2 equiv) in 1,2-dichloroethane at 80°C, achieving 78–85% yield. Key parameters include:
Parameter | Value | Role |
---|---|---|
Reaction temperature | 80°C | Facilitates electrophilic substitution |
Solvent | 1,2-Dichloroethane | Stabilizes cationic intermediates |
Catalyst | FeCl₃ | Lewis acid for cyclization |
Stereoselective Morpholine Functionalization
The (3S)-3-methylmorpholine group is introduced via nucleophilic aromatic substitution. Source demonstrates that Pd-PEPPSI catalysts (5 mol%) enable C–N coupling at position 4 of the pyrrolopyridine core with 92% enantiomeric excess. Conditions include:
-
Substrate : 3-Methylmorpholine (1.5 equiv)
-
Base : CsF (2.0 equiv) in dimethylacetamide (DMA)
-
Temperature : 110°C, 24 hours
This method avoids racemization observed in traditional SNAr reactions.
Carboxamide Formation
The N-ethylcarboxamide at position 2 is installed via a two-step process:
-
Carbonylation : Pd@C (3 mol%) catalyzes carbonyl insertion using CO gas (1 atm) in THF at 60°C.
-
Amidation : Reaction with ethylamine (2.0 equiv) in the presence of HOBt/DCC yields the carboxamide (86% isolated yield).
Acetate Salt Formation and Purification
Acetylation Conditions
BAY-707 freebase is treated with acetic anhydride (1.1 equiv) in ethyl acetate under nitrogen. Source reports that anhydrous MgSO₄ (0.5 g/mmol) accelerates the reaction, completing acetylation within 2 hours at 25°C. The crude product is filtered and concentrated under reduced pressure.
Purification via Vapor Phase Chromatography
As detailed in, vapor phase chromatography (VPC) on a Ucon polar/Fluoropak column resolves the acetate salt from residual acetic acid. Optimal conditions include:
Column Temperature | Carrier Gas Flow Rate | Retention Time |
---|---|---|
130°C | He, 20 mL/min | 8.2 minutes |
This method achieves ≥99% purity, critical for biological assays.
Catalytic Innovations in Large-Scale Production
Heterogeneous Palladium Catalysts
Source emphasizes KAP-Pd-PEPPSI-2, a polymer-supported catalyst, for scalable synthesis. Key advantages over homogeneous analogs:
Metric | KAP-Pd-PEPPSI-2 | Homogeneous Pd |
---|---|---|
Pd leaching (ICP-MS) | <2% | 55–91% |
Reusability | 10 cycles | 1 cycle |
Yield of BAY-707 | 93% | 69% |
The catalyst’s macroporous structure prevents Pd aggregation, ensuring consistent activity.
Solvent Optimization
Ethyl acetate, identified in and, serves dual roles as reaction medium and acetyl donor. Its low polarity (ε = 6.02) minimizes byproduct formation during acetylation.
Analytical Characterization
Spectroscopic Data
Q & A
Q. What is the mechanistic role of MTH1 in cancer biology, and how does BAY-707 acetate inhibit its activity?
MTH1 (MutT Homologue 1) sanitizes oxidized nucleotide pools to prevent their incorporation into DNA during replication, a critical survival mechanism in cancer cells under oxidative stress . This compound is a substrate-competitive inhibitor that binds to the active site of MTH1, blocking its enzymatic activity. Researchers can validate this mechanism using fluorescence thermal shift assays to measure MTH1 stabilization upon inhibitor binding and crystallography to resolve binding interactions .
Q. How can researchers design experiments to assess BAY-707's selectivity against related enzymes (e.g., other MutT homologs)?
To evaluate selectivity, perform dose-response profiling across a panel of nucleotide hydrolases (e.g., MTH2, NUDT5) using enzymatic activity assays (e.g., malachite green phosphate detection). Cross-reactivity risks are minimized by leveraging BAY-707’s unique 7-azabicyclic core, which exploits structural differences in the MTH1 active site .
Q. What in vitro models are appropriate for testing BAY-707's cytotoxicity in cancer cells?
Use cell viability assays (e.g., MTT or CellTiter-Glo) in cancer cell lines with elevated oxidative stress (e.g., RAS-mutant models). Pair with siRNA knockdown of MTH1 to confirm that cytotoxicity is target-specific. Include controls with normal cells to assess therapeutic index .
Advanced Research Questions
Q. How can structural data from fragment-based screening inform the optimization of BAY-707 analogs?
Fragment screening identified a 7-azabicyclic scaffold with weak MTH1 affinity. X-ray crystallography revealed hydrogen bonding with Asp119 and hydrophobic interactions with Phe72 and Val83. Computational modeling (e.g., molecular dynamics) can guide substitutions at the C3 and N7 positions to enhance binding energy while maintaining solubility .
Q. What experimental strategies address discrepancies between in vitro potency and in vivo efficacy of MTH1 inhibitors like BAY-707?
Despite high cellular target engagement, BAY-707 showed limited anticancer efficacy in vivo . To resolve this:
- Perform pharmacokinetic/pharmacodynamic (PK/PD) studies to correlate drug exposure with target inhibition in tumors.
- Test combination therapies (e.g., with ROS-inducing agents like cisplatin) to amplify oxidative stress and sensitize tumors to MTH1 inhibition .
- Use patient-derived xenograft (PDX) models with genetic or transcriptomic profiling to identify responsive tumor subtypes.
Q. How should researchers validate MTH1 as a therapeutic target when inhibitor results are context-dependent?
- Conduct genetic validation (CRISPR/Cas9 knockout) in isogenic cell lines to isolate MTH1 dependency.
- Analyze biomarkers of nucleotide oxidation (e.g., 8-oxo-dG levels via LC-MS) to confirm target engagement.
- Use transcriptomic profiling to identify tumors with upregulated MTH1 or oxidative stress pathways (e.g., NRF2 activation) .
Q. What methodologies are critical for assessing off-target effects of BAY-707 in complex biological systems?
- Chemical proteomics (e.g., affinity pulldown with BAY-707-coupled beads) to identify unintended protein interactions.
- High-content screening for phenotypic changes (e.g., mitochondrial stress, DNA damage markers) in diverse cell types.
- Metabolomic profiling to detect perturbations in nucleotide pools or redox homeostasis .
Methodological Guidelines
- Data Interpretation : When BAY-707 shows no efficacy in vivo, confirm target engagement via tumor pharmacodynamics (e.g., MTH1 activity assays in lysates) and rule out compensatory mechanisms (e.g., upregulation of alternative DNA repair pathways) .
- Reproducibility : Follow Beilstein Journal of Organic Chemistry standards for experimental rigor: report synthesis details (e.g., purity >95% via HPLC), provide raw data for dose-response curves, and deposit crystallographic coordinates in public databases (e.g., PDB) .
- Conflict Resolution : If cellular assays contradict enzymatic data, verify assay conditions (e.g., ATP concentrations, pH) and use orthogonal methods (e.g., cellular thermal shift assays) to confirm intracellular target binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。